1-Chloro-3-(chloromethyl)-5-nitrobenzene is an aromatic compound characterized by the presence of chlorine, a chloromethyl group, and a nitro group attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 206.02 g/mol. This compound is significant in various chemical syntheses and applications, particularly in the fields of pharmaceuticals and agrochemicals.
1-Chloro-3-(chloromethyl)-5-nitrobenzene can be classified under halogenated aromatic compounds. It is often synthesized for research purposes and is listed in chemical databases such as PubChem and BenchChem. The compound's structure can be represented using the SMILES notation: [O-][N+](=O)C1=CC(Cl)=CC(CCl)=C1
.
The synthesis of 1-chloro-3-(chloromethyl)-5-nitrobenzene typically involves several methods, with nitration being a common approach. One prevalent method includes:
The molecular structure of 1-chloro-3-(chloromethyl)-5-nitrobenzene features a benzene ring with two substituents: a nitro group at the 5-position and a chloromethyl group at the 3-position, along with a chlorine atom at the 1-position. The structural representation highlights the compound's reactivity due to the presence of these electron-withdrawing groups.
1-Chloro-3-(chloromethyl)-5-nitrobenzene can undergo various chemical reactions, including:
The mechanism of action for 1-chloro-3-(chloromethyl)-5-nitrobenzene primarily involves its reactivity in nucleophilic substitutions:
The physical properties of 1-chloro-3-(chloromethyl)-5-nitrobenzene include:
Chemical properties include its reactivity patterns, particularly its susceptibility to electrophilic substitution due to the presence of electron-withdrawing groups like nitro and chloro.
1-Chloro-3-(chloromethyl)-5-nitrobenzene serves multiple roles in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4